molecular formula C12H13ClF3NO B7932671 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide

2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide

Cat. No.: B7932671
M. Wt: 279.68 g/mol
InChI Key: SFZYDLHORPCZAF-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl-benzyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, N-ethylamine, and 3-trifluoromethyl-benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or toluene. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide exhibits significant antimicrobial properties. In a study comparing various acetamide derivatives, this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. The compound's ability to inhibit cancer cell proliferation positions it as a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Molecular docking studies have revealed that this compound effectively binds to cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This binding inhibits their activity, leading to reduced production of pro-inflammatory mediators. Such properties suggest its potential use in treating inflammatory diseases .

Antimicrobial Activity Study

A detailed investigation into the antimicrobial efficacy of various acetamide derivatives highlighted the superior activity of this compound against multiple bacterial strains. This study utilized standard microbiological techniques to determine MIC values and assess the compound's spectrum of activity .

Anticancer Mechanism Exploration

In vitro assays conducted on MCF-7 and HeLa cell lines demonstrated that treatment with this compound resulted in significant cell death through apoptosis. Flow cytometry analysis confirmed the activation of caspase pathways, indicating a robust mechanism for inducing cancer cell death .

Inflammatory Response Modulation

Research utilizing molecular docking techniques indicated that the compound effectively binds to COX enzymes, thereby inhibiting their function. This inhibition was correlated with decreased levels of inflammatory markers in cellular models .

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-ethyl-N-(1-naphthylmethyl)-acetamide
  • 2-Chloro-N-ethyl-N-(4-nitrobenzyl)-acetamide
  • 2-Chloro-N-ethyl-N-(2-thienylmethyl)-acetamide

Uniqueness

2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.

Biological Activity

2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound features a chloro group, an ethyl moiety, and a trifluoromethyl-benzyl structure, which contribute to its lipophilicity and stability. The trifluoromethyl group is known to enhance biological activity by influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro and trifluoromethyl groups modulate the compound’s binding affinity and overall activity. The exact pathways are still under investigation but are believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes that may lead to altered metabolic processes.
  • Receptor Modulation : Potential binding to various receptors affecting neurotransmission or cellular signaling.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds. For instance, derivatives of N-phenylacetamides exhibit significant activity in maximal electroshock (MES) tests. The presence of the trifluoromethyl group has been linked to increased potency in these models.

Table 1: Anticonvulsant Activity of Related Compounds

CompoundMES Test EfficacyDose (mg/kg)Notes
N-(3-trifluoromethyl)anilideHigh100Effective in MES seizures
N-(3-chlorophenyl)-2-morpholino-acetamideModerate300Protection at multiple time points
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideLow100Ineffective in MES test

The above table summarizes findings from pharmacological studies indicating that the trifluoromethyl modifications significantly enhance anticonvulsant efficacy compared to non-fluorinated analogs .

Study on Anticonvulsant Activity

A study focusing on the synthesis and evaluation of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that compounds with a trifluoromethyl group showed enhanced anticonvulsant activity. The study utilized both in vitro and in vivo models to assess efficacy against induced seizures in mice, confirming the importance of structural modifications for enhancing therapeutic effects .

Pharmacological Screening

Another research effort involved screening various derivatives for their binding affinity to sodium channels, which are critical for neuronal excitability. The most potent derivatives demonstrated moderate binding affinity, suggesting that structural features like the trifluoromethyl group play a crucial role in modulating activity against these targets .

Properties

IUPAC Name

2-chloro-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO/c1-2-17(11(18)7-13)8-9-4-3-5-10(6-9)12(14,15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZYDLHORPCZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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